molecular formula C23H16INO3 B5025005 2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide CAS No. 5762-70-9

2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No. B5025005
CAS RN: 5762-70-9
M. Wt: 481.3 g/mol
InChI Key: BMHQVWNTPWJGAQ-UHFFFAOYSA-N
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Description

2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, also known as IMB-6, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to target specific proteins involved in cancer cell signaling, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several advantages for laboratory experiments, including its high purity and reproducibility in synthesis. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safe candidate for in vitro and in vivo studies. However, the limitations of this compound include its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.

Future Directions

There are several potential future directions for the study of 2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, including:
1. Further exploration of the mechanism of action of this compound, particularly in relation to specific cancer cell signaling pathways.
2. Development of new cancer therapies based on the use of this compound, including combination therapies with other compounds.
3. Investigation of the potential use of this compound as a diagnostic tool for cancer.
4. Study of the anti-inflammatory and antioxidant properties of this compound for the treatment of inflammatory diseases.
5. Optimization of the synthesis method for this compound to improve scalability and reproducibility.
6. Exploration of the potential use of this compound in other areas of scientific research, such as neuroscience and immunology.
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have minimal toxicity in normal cells and has several advantages for laboratory experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential future directions in scientific research.

Synthesis Methods

The synthesis of 2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves the reaction of 3-methyl-4-(2-oxo-2H-chromen-3-yl)phenylboronic acid with 2-iodobenzoyl chloride in the presence of a palladium catalyst. This reaction yields this compound in good yields and high purity. The synthesis of this compound has been optimized to ensure reproducibility and scalability for laboratory use.

Scientific Research Applications

2-iodo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer, as it is able to selectively bind to cancer cells and enable their detection.

properties

IUPAC Name

2-iodo-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16INO3/c1-14-12-16(25-22(26)18-7-3-4-8-20(18)24)10-11-17(14)19-13-15-6-2-5-9-21(15)28-23(19)27/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHQVWNTPWJGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2I)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367396
Record name ST51004070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5762-70-9
Record name ST51004070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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